molecular formula C16H23N5O B12380652 Tegaserod-D11

Tegaserod-D11

Cat. No.: B12380652
M. Wt: 312.45 g/mol
InChI Key: IKBKZGMPCYNSLU-KHODFCECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tegaserod-D11 is a deuterated form of Tegaserod, an orally active serotonin receptor 4 (HTR4) agonist and a serotonin receptor 2B antagonist. It is primarily used in scientific research and has shown potential in the treatment of irritable bowel syndrome and certain types of cancer .

Preparation Methods

The synthesis of Tegaserod-D11 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Tegaserod molecule. This process typically involves the use of deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Tegaserod-D11 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tegaserod-D11 is used extensively in scientific research due to its unique properties:

Mechanism of Action

Tegaserod-D11 exerts its effects by activating serotonin receptor 4 and antagonizing serotonin receptor 2B. This dual action leads to increased gastrointestinal motility, reduced abdominal pain, and induction of apoptosis in tumor cells. The molecular targets include the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Tegaserod-D11 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile. Similar compounds include:

This compound stands out due to its enhanced stability and potential for use in more precise scientific studies.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

312.45 g/mol

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)guanidine

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+/i1D3,3D2,4D2,5D2,8D2

InChI Key

IKBKZGMPCYNSLU-KHODFCECSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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